3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C21H16Cl2O4 and its molecular weight is 403.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.0425644 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochromism and Synthesis
Photochromism in Chromene Crystals : Chromene compounds, including derivatives similar to the chemical , exhibit crystalline state photochromism. This property is significant for applications in materials science where light-induced changes in materials are utilized (Hobley et al., 2000).
Crystal Structure and Synthesis : Studies have detailed the synthesis and structural analysis of chromene derivatives, showing the potential for creating precise molecular architectures with specific properties. For example, the crystal structure of related chromene compounds has been characterized, offering insights into their chemical behavior and applications in the development of new materials (Manolov et al., 2012).
Photochemical Reactions
- Photo-reorganization for Synthesis of Angular Pentacyclics : The photo-reorganization of certain chromene derivatives leads to the formation of angular pentacyclic compounds. This process represents a method for synthesizing complex organic structures, potentially useful in drug discovery and materials science (Dalai et al., 2017).
Catalysis and Green Chemistry
- TiO2 NPs-Coated Carbon Nanotubes : The use of TiO2 nanoparticles coated on carbon nanotubes has been explored for the synthesis of chromene derivatives, showcasing an efficient and green approach to chemical synthesis. Such methods are valuable in medicinal chemistry and the development of environmentally friendly chemical processes (Abdolmohammadi, 2018).
Molecular Architecture
- Complex Molecular Structures : Research into chromene derivatives has led to the creation of complex molecules with potential applications in drug development and the study of molecular interactions. The synthesis of multifaceted chromene structures enables the exploration of new chemical spaces for therapeutic and technological applications (Dao et al., 2018).
Properties
IUPAC Name |
3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2O4/c22-17-8-5-12(9-18(17)23)19(24)11-26-13-6-7-15-14-3-1-2-4-16(14)21(25)27-20(15)10-13/h5-10H,1-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLSWBKSUYMVAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC(=C(C=C4)Cl)Cl)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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